3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Description

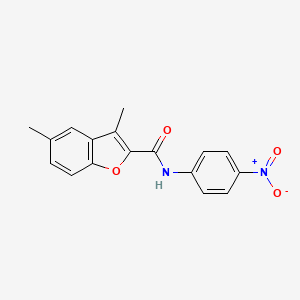

3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-nitrophenyl substituent at the amide nitrogen and methyl groups at the 3- and 5-positions of the benzofuran core. The 4-nitrophenyl moiety is known to influence electronic properties and biological activity, as seen in antimicrobial and reactivity studies of related compounds .

Properties

IUPAC Name |

3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-3-8-15-14(9-10)11(2)16(23-15)17(20)18-12-4-6-13(7-5-12)19(21)22/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCFVXUUGQQHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

Introduction of Methyl Groups: The methyl groups at positions 3 and 5 can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 4-nitroaniline, under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The benzofuran ring can be oxidized under strong oxidative conditions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 3,5-dimethyl-N-(4-aminophenyl)-1-benzofuran-2-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinone derivatives of the benzofuran ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is C17H14N2O4. Its structure features a benzofuran core with specific functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. A study demonstrated that benzofuran derivatives exhibited antiproliferative activity against prostate cancer cells (PC-3) and other cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarities .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| BF1 | PC-3 | 28.4 |

| BDF1 | PC-3 | 142.4 |

| This compound | TBD | TBD |

Protein Binding Studies

The ability of benzofuran derivatives to bind to proteins is crucial for their therapeutic applications. A study focusing on the interaction between benzofurans and bovine serum albumin (BSA) showed that these compounds can modify the secondary structure of BSA, which is essential for drug delivery systems. The binding affinity of these compounds was assessed using circular dichroism (CD) spectroscopy and fluorescence techniques .

Table 2: Protein Binding Affinity

| Compound | Binding Affinity (nM) |

|---|---|

| BF1 | 28.4 |

| BDF1 | 142.4 |

| This compound | TBD |

Anti-inflammatory Applications

The compound is also being investigated for its anti-inflammatory properties. Benzofuran derivatives have been noted for their ability to modulate inflammatory pathways, potentially making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of phosphodiesterase type 4 (PDE4), a target in treating inflammatory diseases, has been linked to compounds similar to this compound .

Table 3: Inflammatory Conditions Targeted by PDE4 Inhibitors

| Condition | Mechanism of Action |

|---|---|

| Asthma | Reduces airway inflammation |

| Chronic Obstructive Pulmonary Disease (COPD) | Inhibits inflammatory mediators such as TNF-α |

Synthesis and Derivative Development

The synthesis of benzofuran derivatives has been explored extensively, with various methods yielding compounds with enhanced biological activities. The one-pot synthesis approach has been effective in creating derivatives that retain or enhance the pharmacological properties of the parent compound .

Table 4: Synthesis Methods for Benzofuran Derivatives

| Method | Yield (%) | Notes |

|---|---|---|

| One-pot synthesis | 85 | Efficient for generating multiple derivatives |

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a series of benzofuran derivatives against various cancer cell lines, including HCT116 and A549. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Protein Interaction Analysis

In another investigation, the interaction between benzofurans and BSA was analyzed using molecular docking techniques alongside experimental validation through fluorescence spectroscopy. The findings suggested that these interactions could be leveraged for drug delivery applications, enhancing the bioavailability of therapeutic agents .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The benzofuran ring can also interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stability and Reactivity of the Nitro Group

The 4-nitrophenyl group’s stability under varying conditions is critical. highlights that 4-nitrophenyl boronic acid undergoes pH-dependent oxidation to 4-nitrophenol, with optimal conversion at pH ~11 . This suggests that the nitro group in the target compound may also exhibit sensitivity to alkaline conditions, impacting its shelf life or metabolic fate.

Data Table: Key Comparisons with Analogous Compounds

Research Implications and Gaps

While the antimicrobial efficacy of 4-nitrophenyl-containing thiadiazoles and the reactivity of nitrophenyl boronic acids provide indirect insights, direct pharmacological or structural data for this compound remain lacking. Future studies should prioritize:

Biological Screening : Testing against microbial targets and cancer cell lines.

Stability Profiling : Investigating pH and thermal stability of the nitro group.

Biological Activity

3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives class. Its structure features a benzofuran ring fused with a carboxamide group and a nitrophenyl moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure

The compound can be represented as:

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been evaluated against various Gram-positive and Gram-negative bacteria as well as fungi.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed in several studies. The following table summarizes key findings regarding its antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

These results indicate that the compound exhibits varying degrees of effectiveness against different microbial strains, with stronger activity against certain bacteria compared to fungi .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication processes in both microbial and cancer cells.

- Protein Binding : Studies have shown that it can bind to serum proteins such as bovine serum albumin (BSA), affecting its bioavailability and activity .

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The following table summarizes findings from selected studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 20.0 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types .

Case Studies

Several case studies have explored the biological potential of related benzofuran derivatives, reinforcing the importance of structural modifications in enhancing biological activity. For instance:

- A study on similar nitrophenyl-functionalized benzofurans indicated a correlation between electron-withdrawing groups and increased antimicrobial potency .

- Another investigation highlighted the role of methyl substitutions in improving anticancer efficacy through enhanced cellular uptake .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activities of this compound. Potential future studies could include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Structural Optimization : To explore analogs with improved potency and selectivity for specific biological targets.

- Mechanistic Studies : To clarify the detailed pathways through which this compound exerts its effects on microbial and cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a 4-nitroaniline group. For example, a chlorination step using thionyl chloride converts the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with 4-nitroaniline. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like over-chlorination or incomplete coupling .

- Critical Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride, reflux (60–80°C), anhydrous DCM | Use excess thionyl chloride and monitor via TLC |

| Amide Coupling | 4-Nitroaniline, triethylamine, room temperature | Maintain pH >8 to deprotonate the amine |

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents on the benzofuran core (e.g., methyl groups at C3/C5 and the nitrophenylamide moiety). The aromatic region (δ 6.5–8.5 ppm) distinguishes benzofuran protons from nitrophenyl signals .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] for CHNO, expected m/z 323.10) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and nitro groups (~1520 cm) validate functional groups .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or missing MS fragments) often arise from impurities or tautomerism. Strategies include:

- Purification : Recrystallization in ethanol/DMF or column chromatography to isolate the pure compound.

- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure (e.g., triclinic system with Z=2, as seen in nitrophenyl-ethynyl phenothiazine analogs) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide ) to identify consistent spectral features.

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs). Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonds between the amide group and active-site residues .

Q. How does the nitro group influence biological activity compared to other substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace the nitro group with electron-donating (e.g., methyl ) or electron-withdrawing (e.g., trifluoromethyl ) groups. Test inhibitory effects on enzymes like kinases or oxidoreductases.

- Mechanistic Insight : The nitro group enhances membrane permeability via lipophilicity but may reduce metabolic stability. Compare pharmacokinetic profiles using in vitro assays (e.g., microsomal stability tests) .

Data Contradiction Analysis

Q. Why might biological assay results vary across studies?

- Methodological Answer : Discrepancies often stem from:

- Purity Differences : Impurities (e.g., unreacted starting materials) can skew IC values. Validate purity via HPLC (>95%) before assays .

- Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffer) affects compound solubility and activity. Standardize protocols using controls like staurosporine for kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.